Beta-defensin 6
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
QLINSPVTCMSYGGSCQRSCNGGFRLGGHCGHPKIRCCRRK |
Origin of Product |
United States |
Scientific Research Applications
Biological Functions
Beta-defensin 6 is primarily expressed in the epididymis , testis , and lungs , suggesting its involvement in reproductive health and respiratory defense mechanisms. Its antimicrobial properties make it crucial in protecting against various pathogens.
- Antimicrobial Activity : DEFB106 exhibits significant antimicrobial activity against a range of bacteria and fungi. Studies indicate that it can disrupt microbial membranes, leading to cell lysis.
- Immune Modulation : DEFB106 plays a role in modulating immune responses by attracting immune cells such as T cells and macrophages through specific receptors like CCR6 and CCR2. This chemotactic ability enhances the recruitment of immune cells to sites of infection or inflammation.
Therapeutic Applications
The potential therapeutic applications of this compound are expansive, particularly in the following areas:
- Infectious Diseases : Due to its antimicrobial properties, DEFB106 is being explored as a treatment option for various infections, including those caused by antibiotic-resistant bacteria.
- Reproductive Health : Its role in sperm maturation and function highlights its potential application in treating infertility issues related to sperm motility and quality.
- Cancer Therapy : Research indicates that defensins may have roles in tumor growth regulation and could be utilized in cancer therapies by enhancing immune responses against tumors.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Sperm Function : A study demonstrated that mutations in DEFB106 are associated with reduced sperm motility, indicating its critical role in male fertility .
- Respiratory Infections : Research has shown that DEFB106 expression is upregulated during respiratory infections, suggesting its protective role against pathogens like Staphylococcus aureus .
- Antimicrobial Efficacy : In vitro studies have confirmed that DEFB106 exhibits strong bactericidal activity against pathogens such as Escherichia coli and Candida albicans, supporting its use as an antimicrobial agent .
Summary Table of Applications
Chemical Reactions Analysis
Disulfide Bridge Formation
Beta-defensin 6's structure is stabilized by disulfide bonds formed between cysteine residues. The formation of these disulfide bridges is critical for the peptide's antimicrobial activity. These bridges dictate the three-dimensional structure of the peptide, which is essential for its interaction with target molecules.
Antimicrobial Activity
This compound exhibits antimicrobial activity against a broad spectrum of pathogens, including bacteria (such as Escherichia coli), fungi (such as Candida albicans), and some viruses. Its mechanism of action includes direct killing of pathogens and modulation of immune responses by attracting immune cells to sites of infection. The effectiveness of this compound is measured through assays that assess its ability to inhibit bacterial growth or induce cell death. Factors such as pH, ionic strength, and the presence of other ions can influence these reactions.
Experimental studies have quantified the antimicrobial efficacy of this compound using minimum inhibitory concentration assays against a range of pathogens. The results indicate that it possesses potent antimicrobial properties comparable to other well-known antimicrobial peptides.
Interaction with Glycosaminoglycans (GAGs)
NMR studies indicate that glycosaminoglycan (GAG) induces dimerization, and the binding site overlaps with the CCR2-binding site . Glycosaminoglycan (GAG) binding modulates multiple structural and dynamic properties of defensin . GAG model compounds, such as a pentasaccharide (fondaparinux, FX) and an octasaccharide heparin derivative (dp8), bind to the α-helix and in the loops between the β2 and β3 strands, which induces the formation of a ternary complex with a 2:1 hBD6:FX stoichiometry .
Oxidation and Reduction
This compound undergoes oxidation and reduction reactions that affect its antimicrobial activity . Studies show that under certain assay conditions, HD-6 (a Paneth cell α-defensin) exists as a mixture of fully oxidized and fully reduced forms .
Dimerization
GAG binding promotes hBD6 dimerization . High-pressure NMR spectroscopy can capture an intermediate stage of hBD6-FX interaction, exhibiting features of a cooperative binding mechanism . A "sandwich-like" model has been proposed in which two hBD6 molecules bind a single FX chain . In this model, hBD6 molecules anchor sulfate groups from opposite sides to produce a dimer . Size exclusion chromatography studies show that the hBD6-FX complex elutes in a position corresponding to a dimeric state .
Influence of pH on Cleavage
The auto-cleavage mediated by intein is pH sensitive . The optimal pH for auto-cleavage of intein-DEFB106 ranges from 6.0 to 6.5 . PAGE gel image analysis showed that approximately 80% of DEFB106 fusion protein was cleaved .
Comparison with Similar Compounds
Comparison with Similar Beta-Defensins
Structural Features
Beta-defensins share a conserved scaffold of three antiparallel beta-sheets and six cysteine residues forming three disulfide bonds. However, distinctions exist:
The N-terminal alpha-helix in hBD-6, observed in sea bass beta-defensin 1 models using hBD-6 as a template, distinguishes it from other human beta-defensins . This structural motif may influence membrane interaction or receptor binding.
Functional Roles
Antimicrobial Activity:
- hBD-1 : Constitutively expressed; active against E. coli and Candida albicans .
- hBD-2: Induced by bacteria (e.g., P. aeruginosa) or TNF-α; targets gram-negative bacteria .
- hBD-3 : Broad-spectrum activity against gram-positive (e.g., S. aureus), gram-negative bacteria, and fungi; induced by IFN-γ .
- hBD-6: Limited direct data, but homology with teleost beta-defensins suggests activity against pathogens like Aeromonas hydrophila .
Immunomodulation:
Expression Patterns
- hBD-1 : Ubiquitous in epithelial tissues (e.g., kidney, respiratory tract) .
- hBD-2 : Induced in inflamed epithelia (e.g., psoriasis, dacryocystitis) .
- hBD-3 : Expressed in skin, tonsils, and mucosal surfaces; upregulated during infection .
- hBD-6: Predominantly studied in non-human models; inferred to be expressed in intestinal crypts based on bovine EBD studies .
Regulatory Mechanisms
Induction :
Copy Number Variation (CNV) :
Disease Associations
- COPD : High beta-defensin CNV (≥5 copies) correlates with increased risk , but hBD-6’s specific role is unconfirmed.
Preparation Methods
Intein-Mediated Auto-Cleavage Expression in Escherichia coli
One of the most effective methods to produce recombinant this compound is through an intein-mediated expression system in E. coli BL21 (DE3), which enhances solubility and reduces host cytotoxicity.
Vector Construction: The mature DEFB106 gene encoding a 45-residue peptide is PCR-amplified and inserted into the pTWIN1 vector at the C-terminus of the Ssp DnaB intein. The fusion protein includes an N-terminal glycine to increase cleavage efficiency and an additional aspartate to prevent frame shifts.
Host and Induction: E. coli BL21 (DE3) is used as the host strain. Optimal expression is achieved by induction with 0.3 mM IPTG at 37°C, yielding highly soluble fusion protein.
Auto-Cleavage Conditions: The intein auto-cleavage is pH-dependent, with optimal cleavage efficiency (~80%) observed at pH 6.0–6.5 after overnight incubation at room temperature.
Purification: After cleavage, the peptide is purified by affinity chromatography using chitin beads, followed by size-exclusion chromatography (Superdex-75) via Fast Protein Liquid Chromatography (FPLC). The final purity reaches 95%, with a yield of 3–5 mg per liter of culture.
Characterization: The molecular weight confirmed by MALDI-TOF mass spectrometry matches the theoretical 5562.6 Da. Circular dichroism spectroscopy reveals a β-sheet-rich structure (~66.5%), consistent with typical β-defensin folding.
| Step | Details |
|---|---|
| Expression vector | pTWIN1 with Ssp DnaB intein fusion |
| Host strain | E. coli BL21 (DE3) |
| Induction conditions | 0.3 mM IPTG, 37°C |
| Cleavage pH | 6.0–6.5 |
| Cleavage time | >18 hours at room temperature |
| Purification methods | Chitin affinity chromatography, FPLC size-exclusion |
| Yield | 3–5 mg/L culture |
| Purity | Up to 95% after FPLC |
| Molecular weight (MALDI) | 5561.9 Da (theoretical 5562.6 Da) |
| Secondary structure | β-sheet dominant (~66.5%) by circular dichroism |
Thioredoxin A Fusion Expression in Escherichia coli
Another approach involves fusing the this compound gene with thioredoxin A (TrxA) to improve solubility and yield.
Gene Design: Codon-optimized synthetic genes encoding HBD6 are fused with TrxA to construct expression vectors.
Host and Culture: Transformed E. coli BL21 (DE3) strains are cultured in MBL medium, achieving high volumetric productivity (up to 1.57 g/L of fusion proteins).
Solubility: The fusion proteins are predominantly soluble (97.6%), facilitating downstream purification.
Purification: Cation exchange chromatography is employed to recover pure HBD6 with overall recovery around 35%.
This method provides a high yield of bioactive peptide but requires additional proteolytic cleavage steps to remove the fusion tag.
Purification Techniques
Affinity Chromatography
Chitin Beads: In intein-mediated systems, chitin beads bind the intein fusion protein, allowing on-column cleavage and elution of the mature peptide without exogenous proteases.
His-Tag Affinity: In thioredoxin fusion systems or other His-tagged constructs, nickel affinity chromatography is used. Elution gradients of imidazole (0–250 mM) are applied to separate the fusion protein and cleaved peptide.
Size-Exclusion Chromatography (FPLC)
Used post-affinity purification to enhance purity and homogeneity.
Allows separation based on molecular size, ensuring removal of aggregates or contaminants.
Ultrafiltration and Dialysis
Concentration of peptides is performed using ultrafiltration devices (e.g., Amicon Ultra 3K).
Dialysis against appropriate buffers (e.g., phosphate buffer pH 6.5–7.0) removes salts and imidazole from the sample.
Characterization and Quality Control
SDS-PAGE and Tricine-SDS-PAGE: Used to assess purity and molecular weight, especially useful for small peptides like this compound.
MALDI-TOF Mass Spectrometry: Confirms molecular mass and verifies the integrity of the peptide.
Circular Dichroism (CD) Spectroscopy: Determines secondary structure, confirming β-sheet conformation typical of defensins.
Immunohistochemical Staining: Used for tissue localization studies but also confirms peptide identity when antibodies are available.
Comparative Summary of Preparation Methods
| Feature | Intein-Mediated Expression | Thioredoxin Fusion Expression |
|---|---|---|
| Host | E. coli BL21 (DE3) | E. coli BL21 (DE3) |
| Fusion partner | Ssp DnaB intein | Thioredoxin A |
| Cleavage method | pH-induced auto-cleavage (no protease needed) | Proteolytic cleavage (e.g., TEV protease) |
| Solubility of fusion protein | High | Very high |
| Purification | Chitin affinity + FPLC size-exclusion | Nickel affinity + dialysis |
| Yield (mg/L) | 3–5 | High volumetric productivity (~1.57 g/L fusion protein) |
| Purity after final step | Up to 95% | High, after cleavage and purification |
| Structural confirmation | MALDI-TOF, CD spectroscopy | MALDI-TOF, immunoblotting |
| Advantages | No exogenous protease, good homogeneity | High expression level, well-established system |
| Disadvantages | Longer cleavage time (>18h), pH sensitivity | Requires protease and additional purification steps |
Research Findings on Preparation Optimization
Expression Conditions: Optimal IPTG concentration and temperature are critical for maximizing soluble fusion protein yield; 0.3 mM IPTG at 37°C was optimal in intein systems.
Cleavage pH: The intein cleavage efficiency peaks at pH 6.0–6.5, differing slightly from other β-defensins, which cleave optimally at pH 5.0–6.0.
Yield and Purity: The intein system yields 3–5 mg/L of highly pure DEFB106, suitable for functional assays.
Structural Integrity: Circular dichroism confirms that the recombinant peptide adopts the expected β-sheet-rich conformation, essential for antimicrobial activity.
Q & A
Q. How should BD6 expression data be visualized to highlight tissue-specific variation?
- Methodological Answer : Use heatmaps with hierarchical clustering (e.g., MeV software) to group tissues by BD6 expression levels. Include violin plots to show distribution in single-cell datasets (see Table 1) .
Table 1 : Example BD6 Expression Across Tissues (FPKM Values)
| Tissue | Mean FPKM | SD |
|---|---|---|
| Small Intestine | 45.2 | ±6.7 |
| Lung | 12.8 | ±3.1 |
| Skin | 8.4 | ±1.9 |
Source: Hypothetical data modeled on NCBI GEO dataset GSE123456
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
